molecular formula C12H13Cl2N3O3 B5112971 2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone CAS No. 77367-94-3

2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B5112971
CAS No.: 77367-94-3
M. Wt: 318.15 g/mol
InChI Key: QZSWOUHAFDFMTK-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C8H5Cl2NO3 It is known for its unique structure, which includes a dichloroethanone group attached to a piperazine ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-nitrophenylpiperazine with 2,2-dichloroethanone. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The dichloroethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the dichloroethanone group under basic conditions.

Major Products Formed

    Oxidation: Products may include various oxidized forms of the nitrophenyl group.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted ethanone derivatives are formed depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules. The compound may inhibit or activate specific pathways depending on its structure and the target.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-(4-nitrophenyl)ethanone: Lacks the piperazine ring, making it less versatile in biological applications.

    4-Nitrophenylpiperazine:

Uniqueness

2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is unique due to the combination of the dichloroethanone group and the nitrophenyl-substituted piperazine ring. This structure provides a balance of reactivity and potential biological activity, making it valuable in various research fields.

Properties

IUPAC Name

2,2-dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O3/c13-11(14)12(18)16-7-5-15(6-8-16)9-1-3-10(4-2-9)17(19)20/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSWOUHAFDFMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385525
Record name ST50911991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77367-94-3
Record name ST50911991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.1 g (0.048 mol) of dichloroacetyl chloride were added dropwise to a solution of 10 g (0.048 mol) of 1-(4-nitrophenyl)-piperazine and 5 g (0.495 mol) of triethylamine in 100 ml of toluene at room temperature, while stirring. The mixture was subsequently stirred at 20° C. for 3 hours. Working up was then effected by a procedure in which the reaction mixture was washed twice with 100 ml of water each time and the organic phase was separated off, dried and evaporated under reduced pressure. The residue was recrystallized from toluene. 7 g (46% of theory) of 1-(4-nitrophenyl)-4-dichloroacetyl-piperazine were obtained in the form of light yellow crystals of melting point 155° C.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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